Vadimezan (CAS 117570-53-3), widely known as DMXAA, is a synthetic xanthenone derivative originally developed as a tumor vascular disrupting agent (VDA) and now established as the benchmark non-nucleotide small molecule agonist for murine Stimulator of Interferon Genes (mSTING) [1]. Unlike endogenous cyclic dinucleotides (CDNs), DMXAA is highly membrane-permeable and resistant to phosphodiesterase cleavage, making it a highly processable tool compound for inducing Type I interferon (IFN) and TNF-α responses in syngeneic mouse models and primary murine macrophages [2]. Its well-characterized pharmacokinetic profile and ease of formulation in standard laboratory vehicles make it a foundational reference material in preclinical immuno-oncology and innate immunity research, driving consistent procurement for murine-specific pathway validation [1].
Substituting DMXAA with generic pan-STING agonists (like 2'3'-cGAMP) or its structural precursor (Flavone Acetic Acid, FAA) introduces severe experimental and procurement inefficiencies. Endogenous CDNs like cGAMP suffer from poor membrane permeability, often requiring costly transfection reagents or specialized liposomal delivery systems for in vitro assays, whereas DMXAA can be added directly to culture media [1]. Furthermore, DMXAA is strictly species-specific; it binds exclusively to murine STING due to a critical isoleucine residue (I229) in the mSTING binding pocket, whereas human STING possesses a glycine (G230) that prevents DMXAA retention [2]. Consequently, using DMXAA in human cell lines will yield false-negative results, while substituting it with less potent precursors like FAA in murine models requires up to 12-fold higher dosing to achieve comparable cytokine induction, drastically altering the required procurement volume and in vivo toxicity profiles [1].
DMXAA demonstrates absolute selectivity for murine STING over human STING. In binding and reporter assays, DMXAA effectively binds mSTING with micromolar affinity and triggers downstream IRF3 activation. In stark contrast, it exhibits no detectable binding or pathway activation in wild-type human STING (hSTING) models, even at concentrations up to 1,000 µM[1]. This binary selectivity makes it an indispensable positive control for mSTING-specific pathways.
| Evidence Dimension | Target Binding Affinity / Pathway Activation |
| Target Compound Data | Active against mSTING (Kd ~1-2 µM) |
| Comparator Or Baseline | hSTING (No binding/activity up to 1,000 µM) |
| Quantified Difference | >500-fold selectivity for mSTING vs hSTING |
| Conditions | In vitro binding assays and THP-1 / murine macrophage reporter cell lines |
Procurement must strictly align DMXAA purchases with murine-only experimental models, avoiding costly failures in human cell-based assays.
DMXAA was synthesized as a 5,6-dimethylxanthenone optimized analog of Flavone Acetic Acid (FAA). Quantitative in vivo studies demonstrate that DMXAA is approximately 12-fold more potent than FAA. To achieve equivalent peak serum concentrations of the critical vascular-disrupting cytokine TNF-α, DMXAA requires a dose of only 27.5 mg/kg, whereas FAA must be administered at its maximum tolerated dose (MTD) of 330 mg/kg [1].
| Evidence Dimension | In vivo dose required for equivalent TNF-α induction |
| Target Compound Data | 27.5 mg/kg (DMXAA) |
| Comparator Or Baseline | 330 mg/kg (FAA) |
| Quantified Difference | 12-fold higher dose-potency for DMXAA |
| Conditions | Syngeneic mouse tumor models (serum TNF-α quantification) |
The 12-fold reduction in required dose significantly lowers the bulk material requirements for large-scale animal studies and minimizes off-target toxicity.
Unlike endogenous cyclic dinucleotides such as 2'3'-cGAMP, which are highly polar (MW ~718) and require membrane permeabilization or liposomal transfection to enter the cytosol, DMXAA (MW 282.29) is a small, lipophilic molecule that readily crosses cell membranes . In standard macrophage assays, DMXAA can be added directly to the culture medium to achieve STING activation, whereas cGAMP exhibits poor cellular EC50 values (often >75 µM without transfection) due to limited passive uptake and rapid degradation by phosphodiesterases like ENPP1 .
| Evidence Dimension | Cellular Assay Processability (Uptake) |
| Target Compound Data | Direct media addition (membrane permeable) |
| Comparator Or Baseline | 2'3'-cGAMP (requires transfection/permeabilization) |
| Quantified Difference | Eliminates the need for costly transfection reagents |
| Conditions | In vitro primary murine macrophage cultures |
Direct media addition streamlines high-throughput screening workflows and eliminates the cost and variability associated with transfection reagents.
DMXAA presents specific but highly standardized formulation parameters that are critical for reproducible in vivo dosing. While it is soluble in DMSO up to 16 mg/mL (with warming and ultrasonication), its procurement value for animal studies is driven by its compatibility with aqueous alkaline vehicles. It can be reliably dissolved at 10 mg/mL in 7.5% sodium bicarbonate solutions (requiring 5 minutes of ultrasonication/heating), or formulated in 50% PEG300 / 50% saline mixtures. This well-documented formulation profile ensures consistent bioavailability compared to newer, less-characterized experimental agonists.
| Evidence Dimension | In vivo vehicle solubility |
| Target Compound Data | 10 mg/mL in 7.5% Sodium Bicarbonate |
| Comparator Or Baseline | Unformulated / generic aqueous buffers (<1 mg/mL) |
| Quantified Difference | >10-fold solubility improvement in specific alkaline/PEG vehicles |
| Conditions | Preparation of dosing solutions for intravenous or intraperitoneal injection |
Access to validated, non-toxic aqueous formulation protocols ensures immediate processability for in vivo efficacy and pharmacokinetic studies.
DMXAA is the benchmark compound for evaluating mSTING-mediated tumor vascular disruption and immune cell infiltration in syngeneic models (e.g., B16 melanoma, CT26 colon carcinoma). Its 12-fold higher potency over FAA makes it the preferred systemic agent for inducing hemorrhagic necrosis and studying the tumor microenvironment without the need for intratumoral injection[1].
Due to its excellent membrane permeability, DMXAA is highly suitable for in vitro screening and mechanistic studies using bone marrow-derived macrophages (BMDMs) or RAW 264.7 cells. It allows for direct addition to culture media, bypassing the confounding variables and costs associated with liposomal transfection required for cyclic dinucleotides like cGAMP .
As a well-characterized mSTING-specific ligand, DMXAA serves as a critical structural reference for the design of next-generation STING modulators. Its unique binding mode (requiring the I229 residue in mSTING) is used as a comparative baseline in competitive binding assays (e.g., HTRF) to screen for novel human-reactive STING agonists or species-agnostic STING inhibitors[1].
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